molecular formula C28H46O4 B12599452 Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate CAS No. 884337-23-9

Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate

Cat. No.: B12599452
CAS No.: 884337-23-9
M. Wt: 446.7 g/mol
InChI Key: LIBZEPLDUMLUHJ-UHFFFAOYSA-N
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Description

Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate is a chemical compound with the molecular formula C28H46O4 and a molecular weight of 446.662 g/mol . This compound is characterized by the presence of an oxirane (epoxide) group, which is known for its high reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate typically involves the reaction of hexadecanol with 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoic acid. The reaction is carried out under esterification conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate involves the reactivity of the oxirane group. This group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The ester group can also be hydrolyzed to release the corresponding alcohol and acid, which can participate in further biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate: Known for its high reactivity and versatility in chemical synthesis.

    Methyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate: Similar structure but with a methyl ester group, leading to different reactivity and applications.

    Bis(2-methoxy-4-{oxiran-2-ylmethyl}phenyl)isophthalate: Contains multiple oxirane groups, making it useful in polymer chemistry.

Uniqueness

This compound stands out due to its long alkyl chain, which imparts unique physical properties such as increased hydrophobicity and potential for self-assembly in aqueous environments. This makes it particularly valuable in applications requiring amphiphilic molecules .

Properties

CAS No.

884337-23-9

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

hexadecyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate

InChI

InChI=1S/C28H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30-28(29)21-18-25-16-19-26(20-17-25)31-23-27-24-32-27/h16-17,19-20,27H,2-15,18,21-24H2,1H3

InChI Key

LIBZEPLDUMLUHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCC1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

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